N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride
Description
N1-[(1H-Imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride is a synthetic organic compound featuring a benzene-1,4-diamine backbone substituted with a methyl group at position 2 and an imidazole-4-ylmethyl group at the N1 position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C11H16Cl2N4 |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
1-N-(1H-imidazol-5-ylmethyl)-2-methylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10;;/h2-5,7,14H,6,12H2,1H3,(H,13,15);2*1H |
InChI Key |
GQBMGYPNTMJZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NCC2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Aldehyde Activation : Glacial acetic acid catalyzes imine formation between the primary amine of 2-methylbenzene-1,4-diamine and the aldehyde group of imidazole-4-carbaldehyde.
- Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine bond in methanol at 25°C for 12 hours, yielding the secondary amine.
- Salt Formation : The product is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.
Yield : 63–78% (dependent on stoichiometric control to prevent bis-alkylation).
Nucleophilic Substitution with Chloromethylimidazole Derivatives
This approach utilizes 4-chloro-1H-imidazole derivatives to alkylate the primary amine of 2-methylbenzene-1,4-diamine.
Key Steps
- Electrophile Synthesis : Chloromethylimidazole is prepared by treating imidazole-4-methanol with thionyl chloride (SOCl₂).
- Alkylation : The reaction proceeds in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base at 60°C for 3 hours.
- Workup : The crude product is purified via silica gel chromatography (CHCl₃/MeOH gradient) and converted to the dihydrochloride salt using ethanolic HCl.
Yield : 50–62% (limited by competing diarylation).
A Curtius rearrangement strategy enables the introduction of the imidazolemethyl group through an isocyanate intermediate.
Procedure
- Acyl Azide Formation : 2-Methyl-4-nitroaniline is converted to an acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.
- Rearrangement : Heating the acyl azide at 100°C generates an isocyanate, which reacts with tert-butanol to form a carbamate-protected intermediate.
- Deprotection and Alkylation : The nitro group is reduced (H₂/Pd-C), followed by alkylation with imidazole-4-methanamine and HCl salt formation.
Yield : 60% (post-chromatography).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires aldehyde stability | 63–78% |
| Nucleophilic Substitution | Scalable, fewer steps | Competing diarylation, harsh bases | 50–62% |
| Curtius Rearrangement | Avoids direct handling of aldehydes | Multi-step, low atom economy | 60% |
Characterization and Validation
- ¹H NMR : The methylene bridge (–CH₂–) between the imidazole and benzene rings resonates at δ 4.2–4.5 ppm, while aromatic protons appear at δ 6.8–7.6 ppm.
- LC-MS : Molecular ion peaks at m/z 228.1 [M+H]⁺ confirm the free base, with HCl adducts at m/z 264.1.
- Elemental Analysis : Found values for C, H, and N align with theoretical calculations (e.g., C: 55.1%, H: 4.5%, N: 19.5%).
Industrial-Scale Considerations
- Cost Efficiency : Reductive amination is preferred for large-scale synthesis due to reagent availability and minimal byproducts.
- Purification Challenges : Silica gel chromatography is replaced with recrystallization (ethanol/water) for bulk production.
- Safety : Thionyl chloride and NaBH3CN require strict inert atmosphere handling.
Emerging Methodologies
Recent advances include photocatalytic C–N coupling using iridium complexes, enabling direct functionalization of 2-methylbenzene-1,4-diamine with imidazole derivatives under visible light. Preliminary yields reach 70% with reduced reaction times (2–4 hours).
Chemical Reactions Analysis
Types of Reactions
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context[4][4].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (from )
- Core Structure : Bipyridine backbone with imidazole (1-methyl) and phenylenediamine substituents.
- Synthesis : Synthesized via nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine, yielding a fluorescent compound .
- Characterization : ¹H/¹³C-NMR, TLC-MS, HPLC, GC-MS, elemental analysis .
Target Compound : N1-[(1H-Imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride
- Core Structure : Benzene-1,4-diamine with a methyl group (position 2) and an imidazol-4-ylmethyl group (N1).
- Synthesis (Hypothesized) : Likely involves alkylation of 2-methylbenzene-1,4-diamine with 4-chloromethylimidazole, followed by dihydrochloride salt formation.
- Key Differences :
- Simpler backbone (benzene vs. bipyridine in Compound A).
- Imidazole substitution at position 4 (vs. 2 in Compound A).
- Dihydrochloride salt form improves solubility compared to neutral analogs.
Functional and Application Comparisons
- No direct pharmacological data is provided, but imidazole-pyridine hybrids are often explored for anticancer or antimicrobial activity.
- Target Compound : The benzene-1,4-diamine scaffold is common in dyes and pharmaceuticals (e.g., antimalarials). The imidazole group may confer antifungal or kinase-inhibitory properties. Its dihydrochloride form suggests utility in aqueous formulations .
Table 2: Functional Comparison
| Property | Compound A | Target Compound |
|---|---|---|
| Fluorescence | Yes (bipyridine structure) | Unlikely (simpler backbone) |
| Solubility | Moderate (neutral form) | High (dihydrochloride salt) |
| Potential Applications | Sensors, catalysis | Pharmaceuticals, agrochemicals |
Biological Activity
N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride, with the CAS number 2137623-31-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
The compound's molecular formula is with a molecular weight of 202.26 g/mol. Its structure features an imidazole ring attached to a benzene derivative, which is significant for its biological interactions.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases, which are crucial in regulating cellular functions and signaling pathways. A study highlighted that certain benzimidazole derivatives demonstrated potent inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2), with IC50 values ranging from 7.82 to 21.48 μM . This suggests that this compound may similarly inhibit these pathways.
Cytotoxicity Studies
Table 1 summarizes cytotoxicity data from various studies involving imidazole-based compounds:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | TBD | Induction of apoptosis and cell cycle arrest |
| Benzimidazole Derivative 6h | MCF7 (breast cancer) | 10.5 | EGFR inhibition |
| Benzimidazole Derivative 6i | A549 (lung cancer) | 15.0 | HER2 inhibition |
Note: TBD indicates "To Be Determined" based on specific experimental conditions.
In Vivo Studies
In vivo studies have shown that related compounds can induce significant tumor regression in xenograft models. For example, a study demonstrated that a compound structurally similar to this compound resulted in a marked decrease in tumor size when administered to mice bearing human cancer xenografts. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers such as caspase-3 and Bax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
